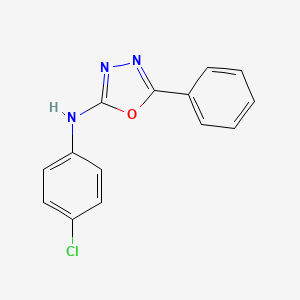

N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine

Description

Properties

CAS No. |

917912-30-2 |

|---|---|

Molecular Formula |

C14H10ClN3O |

Molecular Weight |

271.70 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C14H10ClN3O/c15-11-6-8-12(9-7-11)16-14-18-17-13(19-14)10-4-2-1-3-5-10/h1-9H,(H,16,18) |

InChI Key |

DTWDPVINLCRRSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-chlorobenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amine or hydroxyl derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or chlorophenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide variety of substituted derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has demonstrated that N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine exhibits significant anticancer properties. A study evaluated a series of 1,3,4-oxadiazole derivatives for their cytotoxic effects against various human cancer cell lines. Among these derivatives, this compound showed promising results with a notable IC50 value against gastric cancer cells (IC50 = 0.021 µM), outperforming standard treatments .

1.2 Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, with a minimum inhibitory concentration (MIC) of 5 μM against E. coli. The presence of the chlorine atom in its structure was found to enhance its antibacterial activity significantly .

Chemical Synthesis Applications

2.1 Synthetic Intermediates

This compound serves as an important synthetic intermediate in the preparation of various bioactive molecules. Its unique structure allows it to participate in further chemical transformations leading to the development of new pharmaceutical agents .

Case Studies

3.1 Study on Anticancer Activity

In a comprehensive study published in a peer-reviewed journal, researchers synthesized a series of oxadiazole derivatives including this compound and tested them against six human cancer cell lines. The results indicated that several derivatives exhibited significant cytotoxicity with minimal effects on normal fibroblast cells, underscoring the compound's potential as a selective anticancer agent .

3.2 Antimicrobial Evaluation

In another study focusing on antimicrobial activity, derivatives of this compound were evaluated for their efficacy against various pathogens. The findings revealed that modifications to the oxadiazole ring could enhance antibacterial properties, making it a candidate for developing new antibiotics .

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-am | Gastric Cancer (NUGC) | 0.021 |

| Standard Treatment (CHS 828) | Gastric Cancer (NUGC) | 0.025 |

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain | MIC (µM) |

|---|---|---|

| N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-am | E. coli | 5 |

| Other Derivatives | Various | Varies |

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. Similarly, its anticancer activity may be due to the inhibition of key signaling pathways that regulate cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on substituents at the N2 and C5 positions. Below is a comparative analysis of N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine with structurally related compounds:

Antiproliferative Activity

| Compound Name | N-Substituent | C5-Substituent | Mean Growth Percent (GP) or IC50 | Key Cell Lines Tested | Reference |

|---|---|---|---|---|---|

| This compound | 4-Chlorophenyl | Phenyl | Not explicitly reported | N/A | [19] |

| N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b) | 2-Methoxyphenyl | 4-Chlorophenyl | GP = 45.20 (most active in series) | NCI 60 panel (60 cancer lines) | [1] |

| N-(4-Bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4h) | 4-Bromophenyl | 4-Chlorophenyl | GP = 60.45–82.94 (cell-specific) | Leukemia, melanoma, breast, renal | [2] |

| N-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4b) | 4-Chlorophenyl | 3,4,5-Trimethoxyphenyl | GP = 96.31 (low activity) | Leukemia, lung, CNS cancers | [11,14] |

| N-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (XIII) | 4-Chlorophenyl | Pyridin-4-yl | Moderate activity (IC50 not reported) | Gastric, colon cancers | [13] |

- Key Observations: Substituent Effects: The 2-methoxyphenyl group at N2 (compound 4b in [1]) significantly enhances antiproliferative activity (GP = 45.20) compared to the 4-chlorophenyl analog. Electron-donating groups (e.g., methoxy) may improve solubility or target interactions. C5 Modifications: Replacing the phenyl group at C5 with a 4-chlorophenyl (compound 4h in [2]) or pyridinyl (compound XIII in [13]) improves cell line-specific activity. However, bulky substituents like 3,4,5-trimethoxyphenyl reduce potency (GP = 96.31) . Planarity and Binding: The non-planar conformation of this compound (dihedral angle = 38.1° between rings ) may limit target engagement compared to more planar analogs like pyridinyl derivatives.

Cytotoxic Activity Against Specific Targets

- Compound 117 (from [5]): A pyridin-3-yl derivative (IC50 = 0.275 µM) exhibited double the potency of erlotinib (IC50 = 0.417 µM) in a MTT assay, highlighting the importance of heterocyclic C5 substituents .

- N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine (4l) : Showed selective activity against renal cancer (GP = 76.62) and leukemia (GP = 79.51), suggesting alkyl chains at C5 may enhance specificity .

Structural and Computational Insights

- Lipinski’s Rule : Analogs like N-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine comply with Lipinski’s parameters (molecular weight <500, logP <5), ensuring favorable pharmacokinetics .

- Crystal Packing : Hydrogen-bonded dimers observed in N-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazol-2-amine (4n) suggest solid-state stability, which may influence formulation strategies .

Biological Activity

N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine, a compound belonging to the oxadiazole class, has garnered attention for its diverse biological activities, particularly in the realm of anticancer research. This article aims to delve into the biological activity of this compound, presenting data from various studies, including case studies and detailed research findings.

Chemical Structure

The molecular formula for this compound is . The structure consists of chlorophenyl and phenyl rings attached to an oxadiazole moiety, which is known for its pharmacological significance. The compound exhibits unique structural features such as twist angles between the planes of adjacent rings, which can influence its biological activity.

Biological Activity Overview

-

Anticancer Properties

- Mechanism of Action : Oxadiazole derivatives have been shown to exhibit anticancer activity through various mechanisms, including inhibition of key enzymes involved in cancer cell proliferation and apoptosis induction. Specifically, this compound has demonstrated effectiveness against several cancer cell lines.

- Case Studies : In a study by Arafa et al., this compound was evaluated alongside other derivatives for cytotoxic activity against multiple cancer cell lines. The results indicated significant growth inhibition with an IC50 value comparable to established anticancer drugs .

- Antimicrobial Activity

- Enzyme Inhibition

Anticancer Activity Data

Enzyme Inhibition Activity

Q & A

Q. What are the established synthetic routes for N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of hydrazide intermediates. A common method involves treating substituted benzoic acid hydrazides with phosphorus oxychloride at elevated temperatures (~120°C) to form the oxadiazole ring . Optimization of reaction parameters (e.g., solvent, temperature, catalyst) can be guided by Design of Experiments (DoE) approaches. For example, ultrasound-assisted synthesis has been shown to improve reaction efficiency and yield in analogous oxadiazole systems by enhancing mass transfer and reducing reaction time .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

Key characterization methods include:

- IR spectroscopy : Confirms the presence of NH (3100–3300 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and NH signals (δ 10–13 ppm); ¹³C NMR verifies oxadiazole carbons (δ 155–165 ppm) .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight .

Q. What in vitro biological assays are used to evaluate its antimicrobial activity?

Standard protocols include:

- Agar diffusion assays : Zone of inhibition measurements against bacterial strains like E. coli and S. aureus .

- MIC/MBC determination : Broth dilution methods to quantify minimum inhibitory/bactericidal concentrations .

- Antioxidant assays : DPPH radical scavenging and ferric-reducing power tests to assess redox activity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SCXRD) reveals non-planar geometries and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming dimers) . SHELXL is the gold-standard software for refinement, enabling precise modeling of anisotropic displacement parameters and disorder . Complementary tools like WinGX and ORTEP assist in visualization and geometric analysis . Example: A study on a derivative showed dihedral angles of 38.1° between aromatic rings, critical for understanding π-π stacking .

Q. What contradictions exist in reported anticancer activities, and how can they be addressed methodologically?

Discrepancies arise from variations in cell-line sensitivity (e.g., melanoma vs. colon cancer) . To mitigate:

Q. How can computational methods (e.g., molecular docking) predict structure-activity relationships (SAR) for anticancer targets?

Docking studies with enzymes like carbonic anhydrase or tubulin can identify key interactions:

Q. What strategies improve photophysical properties for material science applications?

Coordination with transition metals (e.g., iridium) enhances luminescence. For example:

- Ancillary ligand design: Substituting electron-withdrawing groups (e.g., CF₃) tunes emission wavelengths .

- Spectroscopic analysis: UV-vis and fluorescence spectroscopy quantify quantum yields (Φ) and Stokes shifts .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.